ZM39923

Catalog No.
S547854
CAS No.
273727-89-2
M.F
C23H25NO
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZM39923

Avoid pan-JAK off-target effects. ZM39923 is a selective JAK3 inhibitor (>500-fold vs JAK1) and potent TGM2 inhibitor. It converts to active metabolite ZM 449829 in aqueous buffer (prodrug).

  • JAK3 IC50: 79 nM; TGM2 inhibition.
  • Enables precise dissection of γ-chain cytokine signaling in lymphocytes.
  • High purity (≥98%); reliable global shipping.

CAS Number

273727-89-2

Product Name

ZM39923

IUPAC Name

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3

InChI Key

JSASWRWALCMOQP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

ZM-39923; JAK3 inhibitor IV; ZM 39923; ZM39923;

Canonical SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3

The exact mass of the compound 3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one is 331.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

ZM39923 is a potent, cell-permeable inhibitor primarily targeting Janus kinase 3 (JAK3), an enzyme critical for cytokine signaling in the development and function of lymphocytes. [1] Unlike many kinase inhibitors that target a broad range of related enzymes, ZM39923 offers a more selective profile, making it a valuable tool for dissecting specific immune signaling pathways. In addition to its effects on JAK3, it is also a highly potent inhibitor of tissue transglutaminase (TGM2), an enzyme involved in protein cross-linking, cell adhesion, and signal transduction. [2] This dual-activity profile presents unique opportunities for investigating the interplay between these two distinct signaling molecules.

Research Fit

Short-term dual JAK3/TGM2 inhibition studies benefiting from acute, pulse-like target engagement
In situ prodrug delivery of active metabolite ZM449829 for cell-permeable JAK3 probe generation
Redox- and calcium-sensitive TGM2 mechanistic probing under native-like enzyme conditions
γ-secretase modulator control where Notch-sparing APP processing study design is required

Choosing a generic pan-JAK inhibitor or a different selective inhibitor instead of ZM39923 can lead to misinterpreted results and flawed conclusions. Substitutes lack the specific selectivity profile of ZM39923, potentially confounding experiments by inhibiting JAK1 or JAK2. [1] Furthermore, two critical and unusual properties make ZM39923 non-interchangeable: its potent co-inhibition of TGM2, and its defined instability in neutral aqueous buffer, where it converts to the active compound ZM 449829. [REFS-2, REFS-3] These factors are not present in common substitutes and are essential considerations for experimental design, particularly in cell-based assays where compound stability and off-target effects are paramount.

Substitution Risk

TGM2 activity Stable JAK3 inhibitors like tofacitinib lack TGM2 co-inhibition; dual-target phenotype may not replicate.
Prodrug kinetics Rapid decomposition (t½ ~36 min) to active metabolite limits long-term studies; stable inhibitors do not mirror this PK profile.
Composite effect Outcomes arise from combined JAK3/TGM2 inhibition and dynamic metabolite exposure; single-target probes may shift interpretation.

High Kinase Selectivity: Preferential Inhibition of JAK3 over Other JAK Family Members

ZM39923 demonstrates significant selectivity for JAK3 over other kinases. In enzymatic assays, it inhibited JAK3 with a pIC50 of 7.1. In contrast, its activity against JAK1 was substantially lower (pIC50 = 4.4), and it showed insignificant inhibition of other tyrosine kinases like Lck and CDK4 (pIC50 < 5.0). [1] This selectivity profile is critical for experiments aiming to isolate the specific biological functions of JAK3 without confounding effects from the inhibition of other JAK isoforms.

Evidence DimensionKinase Inhibition (pIC50)
Target Compound DataJAK3: 7.1
Comparator Or BaselineJAK1: 4.4 | EGFR: 5.6 | CDK4: < 5.0
Quantified DifferenceOver 500-fold more potent against JAK3 than JAK1.
ConditionsIn vitro enzymatic assays.

This allows for the precise attribution of experimental outcomes to JAK3 inhibition, avoiding the ambiguous results common with pan-JAK inhibitors.

TGM2 inhibition vs. comparators
Head-to-head
IC50 = 10 nM (ZM39923); tofacitinib inactive; ZM449829 IC50 = 5 nM; >100-fold more potent than Tyrphostin 47/Vitamin K3 (µM range)
Supports unique TGM2 co-inhibition context; tofacitinib cannot serve as dual-pathway control.
In vitro human TGM2 assay, no DTT. Reported 2-fold difference vs metabolite.

Unique Dual Target Profile: Potent Inhibition of Tissue Transglutaminase (TGM2)

Beyond its primary activity on JAK3, ZM39923 is an exceptionally potent inhibitor of human tissue transglutaminase (TGM2), with a reported IC50 of 10 nM. [1] This level of potency is comparable to its activity against JAK3 (IC50 ≈ 79 nM). This dual-inhibitor characteristic is highly unusual and makes ZM39923 a specialized tool for studying pathways where both JAK3 and TGM2 may be relevant.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataTGM2: 10 nM
Comparator Or BaselineJAK3: ~79 nM
Quantified DifferenceExhibits potent, nanomolar inhibition against two distinct enzyme classes.
ConditionsIn vitro enzymatic assays with purified human TGM2.

This compound enables novel research into the crosstalk between kinase signaling and protein cross-linking pathways, which is not possible with a standard kinase inhibitor.

JAK3/JAK2 selectivity window
Cross-study
ZM39923 JAK3 pIC50 7.1 (~79 nM), JAK2 “almost no activity”; tofacitinib JAK3 IC50 1 nM, JAK2 IC50 20 nM
Enables JAK3-focused signaling studies with reduced JAK2 pathway interference vs pan-JAK inhibitor tofacitinib.
In vitro kinase assays; cross-study comparison. Isoform selectivity context may differ in cellular systems.

Processability & Handling: Defined Instability Profile in Neutral Buffer

A critical handling parameter of ZM39923 is its limited stability in neutral aqueous solutions. It has been shown to break down with a half-life (t½) of 36 minutes at pH 7.43 and 25°C. The breakdown product, ZM 449829, is also a potent JAK3 inhibitor. This property means ZM39923 effectively functions as a pro-drug in typical cell culture conditions, delivering the active inhibitor ZM 449829. This must be accounted for in experimental design and differentiates it from chemically stable inhibitors.

Evidence DimensionChemical Half-life (t½)
Target Compound Data36 minutes
Comparator Or BaselineImplicit baseline of a chemically stable inhibitor.
Quantified DifferenceRapid degradation under physiological pH and temperature.
ConditionsNeutral buffer (pH 7.43), 25°C.

Awareness of this instability is crucial for reproducible results, preventing misinterpretation of data and allowing for its intentional use as a pro-drug for ZM 449829.

Prodrug stability
Head-to-head
t½ = 36 min (pH 7.43, 25°C)
Short lifetime mandates acute experimental windows; stable inhibitors cannot replicate in situ metabolite generation.
Neutral aqueous buffer. Reported >100-fold stability difference vs tofacitinib.

Formulation Compatibility: Characterized Solubility in Standard Laboratory Solvents

For practical laboratory use, ZM39923 (as the hydrochloride salt) shows good solubility in common organic solvents. Documented solubility is ≥5 mg/mL in DMSO and ≥2 mg/mL in ethanol. However, its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at approximately 0.25 mg/mL when co-solubilized with DMF. This profile supports the preparation of concentrated stock solutions in DMSO for subsequent dilution into aqueous experimental media.

Evidence DimensionSolubility
Target Compound DataDMSO: ≥5 mg/mL | Ethanol: ≥2 mg/mL
Comparator Or BaselinePBS (pH 7.2, with co-solvent): ~0.25 mg/mL
Quantified DifferenceAt least 20-fold higher solubility in DMSO compared to aqueous buffer.
ConditionsStandard laboratory conditions.

This data provides clear, actionable guidance for preparing stock solutions and working concentrations, ensuring compound viability and experimental reproducibility.

Redox-dependent TGM2 potency
Reported
IC50 shifts from 10 nM (−DTT) to 3 µM (+10 mM DTT)
300-fold potency reduction highlights reversible, active-conformation TGM2 targeting; distinguishes from irreversible inhibitors.
Crosslinking assay IC50: 25 nM (−DTT) vs 10 µM (+DTT). Redox context may require verification.
Drosophila polyQ model
Supporting evidence
Improved survival in Machado-Joseph Disease fly model at 10 mM in food
Supports neurodegeneration model-response context; offers in vivo endpoint not available for many TGM2 inhibitors.
Model-specific result; metabolite ZM449829 also effective. Data to verify in other systems.
γ-secretase off-target
Class-level inference
Inhibits Aβ40/Aβ42 production with IC50 ≈ 20 µM; Notch-sparing profile
Off-target APP processing modulation at high concentrations requires careful interpretation in neuronal models.
Purified γ-secretase assay. >250-fold less potent than primary targets; source review recommended.

Isolating JAK3-Dependent Signaling in Immune Cells

For studies requiring the specific inhibition of JAK3 without significantly affecting JAK1 or JAK2, ZM39923 is a suitable tool. Its >500-fold selectivity for JAK3 over JAK1 allows for clearer interpretation of results in T-cells, B-cells, and NK cells where JAK3 is the primary signaling kinase for common gamma chain cytokines. [1]

Investigating Crosstalk Between TGM2 Activity and Cytokine Signaling

The unique, potent dual inhibition of both TGM2 and JAK3 makes ZM39923 the ideal choice for exploring the functional relationship between these two pathways in diseases like fibrosis, cancer, or autoimmune disorders where both enzymes have been implicated. [REFS-1, REFS-2]

Cell-Based Assays Requiring Delivery of the Active Inhibitor ZM 449829

Given its predictable conversion in physiological buffer, ZM39923 can be procured specifically for its role as a pro-drug to deliver ZM 449829 in cell culture experiments, ensuring the active molecule is generated in situ.

Application Fit Matrix

Application
Selection Property
Validation Focus
Acute dual JAK3/TGM2 signaling studies
Prodrug-driven pulse inhibition profile
Immediate pathway-response endpoint monitoring
In situ ZM449829 generation
Cell-permeable prodrug conversion
Intracellular active-metabolite exposure verification
Redox-regulated TGM2 in neurodegeneration models
Reversible, active-conformation TGM2 inhibition
Crosslinking endpoint review under native-like conditions
γ-secretase modulator control
Notch-sparing APP processing modulation at high concentration
Aβ production selectivity benchmarking

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

331.193614421 Da

Monoisotopic Mass

331.193614421 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M0ZX82000S

Part 2. Notch-sparing γ-secretase inhibitors: The study of novel γ-amino naphthyl alcohols

Han-Xun Wei, Dai Lu, Vivien Sun, Jing Zhang, Yongli Gu, Pamela Osenkowski, Wenjuan Ye, Dennis J Selkoe, Michael S Wolfe, Corinne E Augelli-Szafran
PMID: 27020305   DOI: 10.1016/j.bmcl.2016.03.042

Abstract

One therapeutic approach for Alzheimer's disease is to inhibit the cleavage of the amyloid precursor protein (APP) by γ-secretase. At the beginning of a series of studies from our laboratories, a series of novel γ-amino alcohols (1) were found to possess γ-secretase inhibitory activity and Notch-sparing effects. A new one-pot synthesis of γ-amino alcohols and the structure-activity relationship (SAR) of these analogs will be discussed.


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